![molecular formula C24H20ClN3O2S B2462498 [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate CAS No. 956986-56-4](/img/structure/B2462498.png)
[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a methyl group, a phenyl group, and a phenylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The pyrazole ring, phenyl rings, and carbamate group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The carbamate group could potentially undergo hydrolysis, and the phenylsulfanyl group might be susceptible to oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- 3-Phenyl-1H-pyrazole, a key intermediate in synthesizing many biologically active compounds, is crucial for creating derivatives with potential biological activities. This includes the synthesis of various 3-phenyl-1H-pyrazole derivatives which have shown promise in biological activity, particularly in anticancer research (Liu, Xu, & Xiong, 2017).
Anticancer Applications
- Novel 2-[[1-(5-methyl-1-phenyl-5-substituted-1H-pyrazol-4-yl)ethylidene]hydrazono]-3-phenyl-2,3-dihydro-1,3,4-thiadiazole derivatives incorporating the pyrazole moiety have shown promising anticancer activity, specifically against breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).
Herbicidal and Insecticidal Activities
- Derivatives containing the arylthio/sulfinyl/sulfonyl group have demonstrated favorable herbicidal and insecticidal activities, highlighting the potential of these compounds in agricultural applications (Wang, Wu, Liu, Li, Song, & Li, 2015).
Antimicrobial Properties
- The synthesis and characterization of various pyrazole derivatives, including those containing a thiadiazole moiety, have been explored for their antimicrobial properties, offering potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Structural and Molecular Studies
- Investigations into the molecular and crystal structure of pyrazole derivatives have been conducted, providing insights into their chemical properties and potential applications in various fields (Kumarasinghe, Hruby, & Nichol, 2009).
Antitubercular Activities
- Pyrazole derivatives have also been studied for their antitubercular activities, showcasing their potential in treating tuberculosis and related diseases (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).
Anticancer and Antimicrobial Agents
- Further exploration into pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties has revealed their promising antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c1-28-23(31-20-13-6-3-7-14-20)21(22(27-28)17-9-4-2-5-10-17)16-30-24(29)26-19-12-8-11-18(25)15-19/h2-15H,16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHINYWUALWHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)NC3=CC(=CC=C3)Cl)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B2462419.png)
![3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2462421.png)
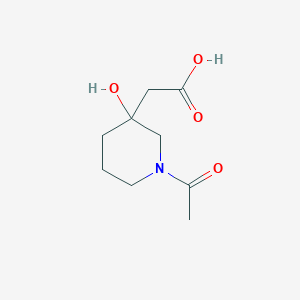
![2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane](/img/structure/B2462424.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2462426.png)
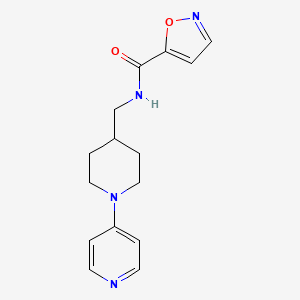
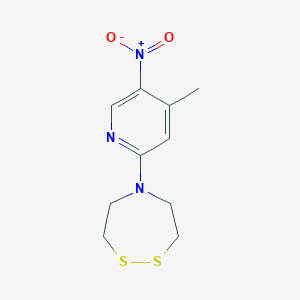
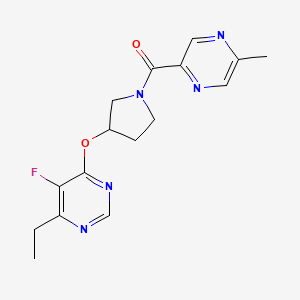
![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B2462433.png)
![1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2462435.png)
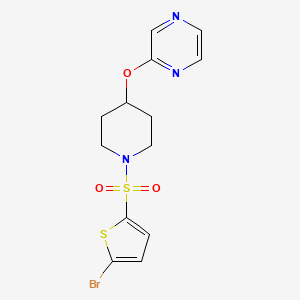
![2-(4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462437.png)
![N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide](/img/structure/B2462438.png)